H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH
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Overview
Description
The compound H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH is a peptide sequence derived from rat hepatic 40S ribosomal protein S6 (229-239) . This peptide sequence is known for its role as a substrate for various kinases, including Rho-kinase II and p90 ribosomal S6 kinase (S6K) . The molecular formula of this compound is C54H104N24O14 , and it has a molecular weight of 1313.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: can undergo various chemical reactions, including:
Phosphorylation: This peptide is a substrate for kinases, which add phosphate groups to specific amino acids (e.g., serine, threonine).
Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Common Reagents and Conditions
Phosphorylation: Kinases such as Rho-kinase II and p90 ribosomal S6 kinase, along with ATP, are common reagents.
Hydrolysis: Acidic or basic solutions, often with heat, are used to hydrolyze peptide bonds.
Major Products Formed
Phosphorylation: Phosphorylated peptides with added phosphate groups.
Hydrolysis: Smaller peptide fragments or individual amino acids.
Scientific Research Applications
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: has several scientific research applications:
Biochemistry: Used as a substrate to study kinase activity and phosphorylation mechanisms.
Cell Biology: Employed in experiments to understand protein synthesis and ribosomal function.
Medicine: Investigated for its potential role in signaling pathways and disease mechanisms.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH involves its role as a substrate for kinases. When phosphorylated by kinases such as Rho-kinase II and p90 ribosomal S6 kinase, it undergoes conformational changes that affect its interaction with other proteins and cellular components . This phosphorylation event is crucial for regulating various cellular processes, including protein synthesis and signal transduction.
Comparison with Similar Compounds
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: can be compared with other peptide substrates for kinases:
This compound: Similar in structure but may have different phosphorylation sites or kinase specificities.
H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH: Another peptide substrate with different amino acid composition and kinase targets.
These comparisons highlight the uniqueness of This compound in terms of its specific sequence and role in kinase-mediated phosphorylation.
Properties
Molecular Formula |
C54H104N24O14 |
---|---|
Molecular Weight |
1313.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
INARJFAOSSGZJT-RQZRTJOXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
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